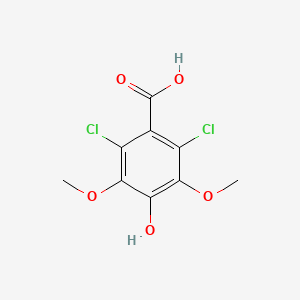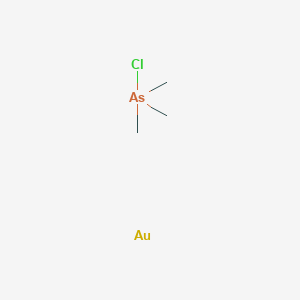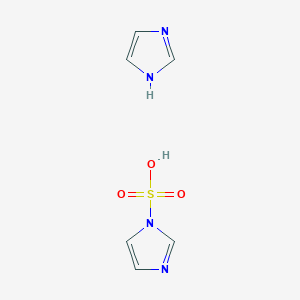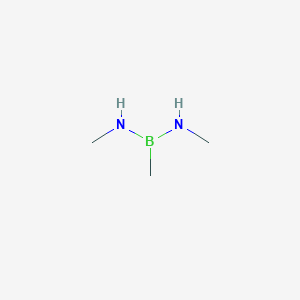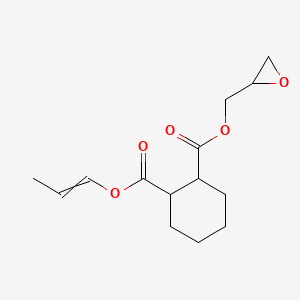![molecular formula C42H38N4 B14700137 1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] CAS No. 21123-36-4](/img/structure/B14700137.png)
1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] is a complex organic compound with the molecular formula C42H38N4 This compound is characterized by its unique structure, which includes two hydrazine groups connected by a butane chain, each bonded to a diphenylmethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] typically involves the reaction of 1,4-dibromobutane with 2-(diphenylmethylidene)-1-phenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazine groups.
Reduction: Reduced forms of the hydrazine groups.
Substitution: Substituted hydrazine derivatives.
Applications De Recherche Scientifique
1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] involves its interaction with specific molecular targets. The hydrazine groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Similar in structure but contains phosphine groups instead of hydrazine groups.
1,4-Diphenyl-2-butene: Contains a butene chain with phenyl groups but lacks the hydrazine and diphenylmethylidene groups.
Uniqueness
1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] is unique due to its combination of hydrazine and diphenylmethylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
21123-36-4 |
|---|---|
Formule moléculaire |
C42H38N4 |
Poids moléculaire |
598.8 g/mol |
Nom IUPAC |
N,N'-bis(benzhydrylideneamino)-N,N'-diphenylbutane-1,4-diamine |
InChI |
InChI=1S/C42H38N4/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36)43-45(39-29-15-5-16-30-39)33-19-20-34-46(40-31-17-6-18-32-40)44-42(37-25-11-3-12-26-37)38-27-13-4-14-28-38/h1-18,21-32H,19-20,33-34H2 |
Clé InChI |
ZTQOEHUFBIPXQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NN(CCCCN(C2=CC=CC=C2)N=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


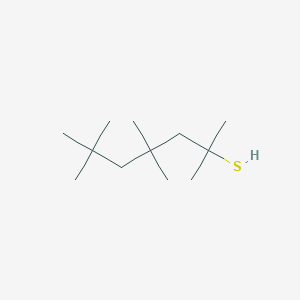

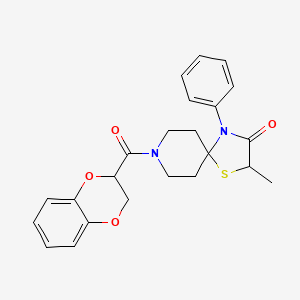
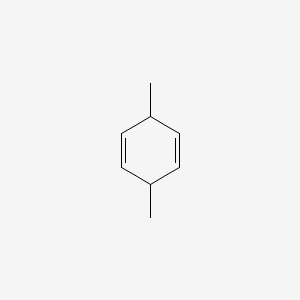
![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)


